N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole-based small molecule characterized by a central 4-methylthiazole-5-carboxamide scaffold. Key structural features include:
- Position 2: A 3-phenylureido group, enabling hydrogen bonding and π-π interactions.
- Position 4: A methyl group, contributing to steric stability and lipophilicity.
- N-substituent: A 2-(cyclohex-1-en-1-yl)ethyl chain, introducing a cyclic alkene moiety that may enhance membrane permeability compared to purely aromatic substituents .
This compound’s design aligns with kinase inhibitor frameworks, where thiazole cores are often utilized for targeting ATP-binding pockets.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14-17(18(25)21-13-12-15-8-4-2-5-9-15)27-20(22-14)24-19(26)23-16-10-6-3-7-11-16/h3,6-8,10-11H,2,4-5,9,12-13H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBOBITSVIFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The thiazole ring, urea moiety, and cyclohexene group present in its structure suggest a wide range of pharmacological applications, particularly in cancer therapy and epigenetic regulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 392.5 g/mol. The compound is characterized by the following structural features:
- Thiazole Ring : A common pharmacophore known for its diverse biological activities.
- Ureido Group : Implicated in various biological interactions and potential therapeutic effects.
- Cyclohexene Moiety : Contributes to the compound's unique chemical properties.
Research indicates that this compound exhibits significant biological activity through its inhibition of lysine acetyltransferases (KATs), particularly those within the MYST family. These enzymes play crucial roles in gene regulation and DNA repair processes, making them important targets for cancer treatment and other diseases linked to dysregulated gene expression .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit KAT activity, leading to altered acetylation patterns of histones and subsequent changes in gene expression profiles. Such modifications can potentially induce apoptosis in cancer cells or enhance the efficacy of existing chemotherapeutic agents .
In Vivo Studies
Case Study : A recent study evaluated the effects of this compound on tumor growth in a murine model. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may exert anti-tumor effects through its action on KATs .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with other structurally related compounds that exhibit similar biological activities. The following table summarizes key comparisons:
| Compound Name | Structure/Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-cyclohexenyl)-benzenesulfonamide | Similar sulfonamide structure | KAT inhibition | Lacks thiazole ring |
| 5-Ethyl-2-methoxybenzenesulfonamide | Sulfonamide with methoxy group | Anticancer activity | No cyclohexene or thiazole |
| 4-Methoxyphenylsulfonamide | Basic sulfonamide structure | Antibacterial activity | Simpler structure, no thiazole or cyclohexene |
This comparison highlights that while there are compounds with similar functionalities, the unique combination of features in this compound may confer distinct advantages in specific therapeutic contexts.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics; however, further investigations are needed to assess its metabolic stability and toxicity profiles in vivo.
Safety Profile
Toxicity assessments indicate that while the compound exhibits potent biological activity, it is essential to evaluate its safety margins through comprehensive toxicological studies. Ongoing research aims to elucidate any adverse effects associated with long-term exposure or high-dose administration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiazole derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
A. Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides ()
- Core Structure : Similar 4-methylthiazole-5-carboxamide backbone.
- Key Differences :
- Position 2 : 4-Pyridinyl group instead of 3-phenylureido.
- N-substituent : Varied amines (e.g., cyclohexylethyl vs. simpler alkyl/aryl groups).
- Cyclohexenylethyl substituents may improve metabolic stability over linear alkyl chains .
B. Thiazolidinone Derivatives ()
- Examples : Compounds 9–13 with 2-thioxoacetamide backbones and substituents like chlorobenzylidene, indole, or nitro furyl.
- Key Differences: Core: Thiazolidinone (saturated thiazole) vs. thiazole. Substituents: Bulkier aromatic groups (e.g., 4-chlorophenyl, 5-nitro-2-furyl).
- Higher melting points (147–207°C) in these derivatives suggest stronger intermolecular forces compared to the target compound, though melting data for the latter are unavailable .
C. Anticancer Thiazole Derivatives ()
- Examples : Compounds 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) against HepG-2 cells.
- Key Differences: Position 2: Hydrazone or thiadiazole groups instead of phenylureido. Substituents: Propane hydrazonoyl chlorides or phenacyl bromides.
- Impact :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
